3'-Hydroxy Repaglinide as a Specific CYP2C8 Probe for DDI Assessment
3'-Hydroxy Repaglinide (M4) is uniquely positioned as a CYP2C8-specific probe. A comprehensive assessment of repaglinide metabolism concluded that the repaglinide M4 metabolic pathway is proposed as a specific CYP2C8 probe for the assessment of drug-drug interactions [1].
| Evidence Dimension | Proposed Use as CYP2C8 Probe |
|---|---|
| Target Compound Data | Proposed as a specific CYP2C8 probe |
| Comparator Or Baseline | Repaglinide parent drug (not specific) |
| Quantified Difference | Not applicable (qualitative designation) |
| Conditions | In vitro study using human hepatocytes, microsomes, and recombinant enzymes |
Why This Matters
This designation provides a validated, specific tool for researchers to accurately assess CYP2C8-mediated DDI risk, unlike using the non-specific parent drug.
- [1] Säll C, Houston JB, Galetin A. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metab Dispos. 2012 Jul;40(7):1279-89. View Source
